Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
CAS No.: 941919-18-2
Cat. No.: VC5170218
Molecular Formula: C17H14FNO5S2
Molecular Weight: 395.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941919-18-2 |
|---|---|
| Molecular Formula | C17H14FNO5S2 |
| Molecular Weight | 395.42 |
| IUPAC Name | methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C17H14FNO5S2/c1-23-11-6-3-5-10(9-11)19-26(21,22)16-14-12(18)7-4-8-13(14)25-15(16)17(20)24-2/h3-9,19H,1-2H3 |
| Standard InChI Key | ZYTCDGCRMBTOEA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the benzothiophene core, introduction of the fluorine atom, and attachment of the sulfamoyl and methoxyphenyl groups. Common methods might involve nucleophilic substitution reactions and sulfonamide formation.
Biological Activities
Compounds with similar structures have been explored for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of a sulfamoyl group can contribute to enzyme inhibition properties, while the fluorine atom may enhance lipophilicity and membrane permeability.
| Biological Activity | Potential Effects |
|---|---|
| Anticancer Activity | Inhibition of specific enzymes or pathways involved in cancer cell proliferation. |
| Antimicrobial Activity | Inhibition of bacterial or fungal enzymes essential for survival. |
| Anti-inflammatory Activity | Modulation of inflammatory pathways to reduce inflammation. |
Research Findings and Future Directions
While specific research findings on Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate are not available, studies on similar compounds suggest that modifications to the benzothiophene core and the sulfamoyl group can significantly impact biological activity. Future research could focus on optimizing these modifications to enhance therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume